4'-Fluoro-3-phenylpropiophenone
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Overview
Description
4’-Fluoro-3-phenylpropiophenone is an organic compound with the molecular formula C15H13FO. It is a white solid with a molecular weight of 228.27 g/mol . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Fluoro-3-phenylpropiophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 4-fluorobenzene with 3-phenylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of 4’-Fluoro-3-phenylpropiophenone may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, catalyst concentration, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Fluoro-3-phenylpropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropiophenone: Lacks the fluorine substitution, resulting in different reactivity and properties.
4’-Chloro-3-phenylpropiophenone: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
4’-Bromo-3-phenylpropiophenone: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness
4’-Fluoro-3-phenylpropiophenone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties make it valuable in various chemical and biological applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVLEVFNZSWFDB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463754 |
Source
|
Record name | 4'-FLUORO-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41938-64-1 |
Source
|
Record name | 4'-FLUORO-3-PHENYLPROPIOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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